molecular formula C19H26N2O B3819502 (1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone

(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone

Cat. No.: B3819502
M. Wt: 298.4 g/mol
InChI Key: SIXIGLWNYFZBHU-UHFFFAOYSA-N
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Description

(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone typically involves the reaction of 3,5-dimethylpyrazole with heptyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular processes like proliferation, differentiation, and apoptosis. This inhibition is particularly significant in cancer cells, where overexpression of protein kinases is common .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone is unique due to its heptyl and phenyl substituents, which enhance its lipophilicity and potentially improve its interaction with biological targets. This structural uniqueness contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

IUPAC Name

(1-heptyl-3,5-dimethylpyrazol-4-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-4-5-6-7-11-14-21-16(3)18(15(2)20-21)19(22)17-12-9-8-10-13-17/h8-10,12-13H,4-7,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXIGLWNYFZBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=C(C(=N1)C)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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